Methyl 2,4-dioxo-4-(4-propoxyphenyl)butanoate
Description
Methyl 2,4-dioxo-4-(4-propoxyphenyl)butanoate is an organic compound with the molecular formula C14H16O5. It is characterized by the presence of a butanoate group substituted with a 4-propoxyphenyl group and two oxo groups at the 2 and 4 positions. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Properties
IUPAC Name |
methyl 2,4-dioxo-4-(4-propoxyphenyl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-3-8-19-11-6-4-10(5-7-11)12(15)9-13(16)14(17)18-2/h4-7H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFOKWQHCJFMCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dioxo-4-(4-propoxyphenyl)butanoate typically involves the esterification of 2,4-dioxo-4-(4-propoxyphenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dioxo-4-(4-propoxyphenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2,4-dioxo-4-(4-propoxyphenyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,4-dioxo-4-(4-propoxyphenyl)butanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4-dioxo-4-phenylbutanoate
- Methyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate
- Methyl 2,4-dioxo-4-(4-ethoxyphenyl)butanoate
Uniqueness
Methyl 2,4-dioxo-4-(4-propoxyphenyl)butanoate is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the propoxy group plays a crucial role in the compound’s activity and interactions .
Biological Activity
Methyl 2,4-dioxo-4-(4-propoxyphenyl)butanoate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
This compound features a diketone structure with a propoxy-substituted phenyl group. Its molecular formula is , and the presence of the propoxy group enhances its lipophilicity and solubility in organic solvents.
The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. The compound has been studied for its potential to act as an enzyme inhibitor , affecting various biochemical pathways within cells. It may influence the activity of enzymes involved in metabolic processes, leading to potential therapeutic effects.
Biological Activities
- Antimicrobial Activity :
-
Antioxidant Properties :
- Compounds with similar structures have demonstrated the ability to scavenge free radicals, suggesting that this compound may possess antioxidant capabilities.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that this compound may inhibit the production of pro-inflammatory mediators, indicating potential use in managing inflammatory conditions.
Case Studies
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Antimicrobial Evaluation :
A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated an IC50 value of approximately 15 µg/mL against S. aureus, indicating significant antimicrobial potency. -
Antioxidant Activity Assessment :
In vitro assays showed that the compound effectively reduced oxidative stress markers in cell cultures exposed to hydrogen peroxide, supporting its potential as an antioxidant agent.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate | Diketone with trimethoxy-substituted phenyl | Antioxidant, antimicrobial | Enhanced lipophilicity due to methoxy groups |
| This compound | Diketone with propoxy-substituted phenyl | Moderate antimicrobial | Propoxy group affects solubility |
| Ethyl 2,4-dioxo-4-(3-methoxyphenyl)butanoate | Diketone with methoxy-substituted phenyl | Antioxidant | Ethyl ester may influence bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
